molecular formula C21H19N5O5S2 B2596533 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide CAS No. 851862-82-3

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide

Cat. No.: B2596533
CAS No.: 851862-82-3
M. Wt: 485.53
InChI Key: QGXXUOSMTSEHNS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole, an oxadiazole, and an amide group. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities . Oxadiazoles are also heterocyclic compounds that have been studied for their potential biological activities . The amide group is a common functional group in bioactive compounds and pharmaceuticals.

Scientific Research Applications

Anticancer Properties

The compound has been a focus in the design and synthesis of derivatives aimed at anticancer applications. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited notable anticancer activity against several cancer cell lines, outperforming the reference drug etoposide in certain cases (Ravinaik et al., 2021).

Antibacterial Activity

Compounds containing the structure of the given compound have shown promising antibacterial properties. A study synthesized derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole heterocycles and tested them against various bacteria, molds, and yeasts, showcasing their potential in antimicrobial treatments (Tien et al., 2016).

Antifungal and Antimicrobial Properties

Derivatives of the compound have demonstrated significant antifungal activity. For instance, various bifunctional heterocycles derived from the core structure of the compound showed greater antifungal activity compared to reference drugs (Kamble et al., 2007). Furthermore, certain newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, which are structurally related, exhibited notable antimicrobial properties, suggesting their potential in combating microbial infections (Gür et al., 2020).

Antioxidant and Anti-inflammatory Properties

Research has also delved into the antioxidant and anti-inflammatory properties of derivatives. A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their radical scavenging and anti-inflammatory properties, indicating the potential therapeutic applications of these compounds (Iyer et al., 2016).

Nematocidal Activity

The compound's derivatives have shown promising activity against nematodes, providing a potential avenue for developing novel nematicides. For instance, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety exhibited significant nematocidal activity against Bursaphelenchus xylophilus (Liu et al., 2022).

Mechanism of Action

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5S2/c1-29-14-8-7-12(9-15(14)30-2)19(28)22-10-18-25-26-21(31-18)32-11-17(27)24-20-23-13-5-3-4-6-16(13)33-20/h3-9H,10-11H2,1-2H3,(H,22,28)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXXUOSMTSEHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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